Bis(2-ethylhexyl) succinate chemical properties and structure
Bis(2-ethylhexyl) succinate chemical properties and structure
An In-depth Technical Guide to Bis(2-ethylhexyl) succinate (B1194679): Chemical Properties and Structure
Introduction
Bis(2-ethylhexyl) succinate, also known as dioctyl succinate (DOS), is a diester of succinic acid and 2-ethylhexanol.[1] It is a colorless liquid utilized primarily as a plasticizer in the production of flexible plastics, enhancing their workability and durability.[][3] This compound is gaining prominence as a bio-based and less toxic alternative to traditional phthalate (B1215562) plasticizers.[1][4] Its synthesis can involve succinic acid derived from renewable biomass, aligning with green chemistry principles.[1][4] Applications for bis(2-ethylhexyl) succinate extend to coatings, films, automotive materials, and as a surface active agent in cosmetics to improve skin hydration.[][5]
Chemical and Physical Properties
The key chemical and physical properties of Bis(2-ethylhexyl) succinate are summarized in the table below. This data is essential for understanding its behavior in various applications and for designing experimental procedures.
| Property | Value |
| IUPAC Name | bis(2-ethylhexyl) butanedioate[1][4][6] |
| CAS Number | 2915-57-3[1][4][7] |
| Molecular Formula | C₂₀H₃₈O₄[1][][5][7] |
| Molecular Weight | 342.5 g/mol [1][4][5][6] |
| Appearance | Colorless to pale yellow liquid[1] |
| Density | 0.934 g/cm³[][8] |
| Boiling Point | 358.9°C at 760 mmHg[3][8] |
| Melting Point | -55°C / -67°F[9] |
| Flash Point | 158°C[3][8] |
| Refractive Index | 1.448[][3][8] |
| Solubility | Insoluble in water; Soluble in organic solvents[1][5][9] |
| Vapor Pressure | 2.46E-05 mmHg at 25°C[3][8] |
| LogP | 5.28580[8] |
| InChI Key | WMNULTDOANGXRT-UHFFFAOYSA-N[1][][4] |
| SMILES | CCCCC(CC)COC(=O)CCC(=O)OCC(CC)CCCC[1][] |
Chemical Structure
Bis(2-ethylhexyl) succinate is a diester formed from one molecule of succinic acid and two molecules of 2-ethylhexanol. The structure consists of a central four-carbon succinate backbone with two 2-ethylhexyl ester groups attached at either end.
Experimental Protocols
Synthesis
The primary industrial synthesis of Bis(2-ethylhexyl) succinate is through the direct esterification of succinic acid with 2-ethylhexanol.[4]
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Reaction: Succinic Acid + 2 x 2-Ethylhexanol → Bis(2-ethylhexyl) succinate + 2 x Water[4]
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Methodology:
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Succinic acid and a molar excess of 2-ethylhexanol are combined in a reaction vessel.
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An acid catalyst, such as sulfuric acid or a solid acid catalyst like nano-SO₄²⁻/TiO₂, is added to the mixture.[4]
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The mixture is heated to a temperature of approximately 160°C.[4]
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Water produced during the reaction is continuously removed to drive the equilibrium towards the formation of the diester product.
-
The reaction progress is monitored, and upon completion (typically achieving a yield of around 97% within 120 minutes with certain catalysts), the mixture is cooled.[4]
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The catalyst is neutralized or filtered off, and the excess 2-ethylhexanol is removed, often by vacuum distillation.
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The final product is then purified.
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Purity and Structural Analysis
A combination of chromatographic and spectroscopic techniques is recommended to confirm the purity and structural identity of Bis(2-ethylhexyl) succinate.[4]
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Gas Chromatography (GC):
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Purpose: To determine the purity of the sample and identify any residual starting materials or by-products.
-
Protocol: A sample of Bis(2-ethylhexyl) succinate is dissolved in a suitable solvent and injected into a gas chromatograph. The retention time is compared against a certified reference standard.[4]
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
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Purpose: To confirm the chemical structure of the molecule.
-
Protocol:
-
¹H NMR: The proton NMR spectrum is analyzed to confirm the presence of the 2-ethylhexyl groups and the succinate backbone. Specific chemical shifts and splitting patterns will correspond to the different types of protons in the molecule.
-
¹³C NMR: The carbon NMR spectrum is used to verify the number and types of carbon atoms, including the carbonyl carbons of the ester groups and the carbons of the alkyl chains.[4]
-
-
-
Mass Spectrometry (MS):
-
Purpose: To determine the molecular weight and fragmentation pattern of the molecule, further confirming its identity.
-
Protocol: The sample is introduced into a mass spectrometer, and the resulting mass spectrum will show a molecular ion peak corresponding to the molecular weight of Bis(2-ethylhexyl) succinate (342.5 g/mol ), along with characteristic fragment ions.
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Safety and Handling
According to available safety data, Bis(2-ethylhexyl) succinate is not classified as a hazardous substance.[6][10] However, standard laboratory safety practices should always be observed.
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General Handling: Avoid contact with skin, eyes, and clothing.[9][11] Avoid ingestion and inhalation.[9][11] Ensure adequate ventilation when handling.[9]
-
Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, compatible chemical-resistant gloves, and lab coats.[11]
-
Storage: Store in a cool, dry, well-ventilated area in a tightly closed container.[7][9]
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First Aid:
Conclusion
Bis(2-ethylhexyl) succinate is a well-characterized diester with a range of industrial applications, most notably as a plasticizer. Its favorable safety profile and the potential for bio-based synthesis make it an important compound in the development of more sustainable materials. The experimental protocols for its synthesis and analysis are well-established, allowing for consistent production and quality control.
References
- 1. Buy Bis(2-ethylhexyl) succinate (EVT-300710) | 2915-57-3 [evitachem.com]
- 3. guidechem.com [guidechem.com]
- 4. Bis(2-ethylhexyl) succinate | 2915-57-3 | Benchchem [benchchem.com]
- 5. Bis(2-ethylhexyl) succinate | 2915-57-3 | CAA91557 [biosynth.com]
- 6. Diethylhexyl Succinate | C20H38O4 | CID 102903 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chemscene.com [chemscene.com]
- 8. bis(2-ethylhexyl) succinate | CAS#:2915-57-3 | Chemsrc [chemsrc.com]
- 9. fishersci.com [fishersci.com]
- 10. echemi.com [echemi.com]
- 11. biosynth.com [biosynth.com]
